1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
CAS No.: 1798540-02-9
Cat. No.: VC4237968
Molecular Formula: C19H22FNO3S2
Molecular Weight: 395.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798540-02-9 |
|---|---|
| Molecular Formula | C19H22FNO3S2 |
| Molecular Weight | 395.51 |
| IUPAC Name | 1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3 |
| Standard InChI Key | UOHVJDSYDOOBHF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The compound’s IUPAC name delineates a piperidine ring substituted at the 1-position with a propan-1-one group, which branches into two key moieties:
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A 4-((4-fluorophenyl)sulfonyl) group attached to the piperidine’s 4-position.
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A 3-(3-methylthiophen-2-yl) chain extending from the propanone’s β-carbon.
Crystallographic analyses of analogous structures reveal that the piperidine ring adopts a chair conformation, with the sulfonyl group and thiophene substituents occupying equatorial positions to minimize steric strain . The fluorophenyl sulfonyl group enhances electron-withdrawing properties, potentially influencing receptor binding affinity, while the methylthiophene contributes to lipophilicity and metabolic stability .
Stereochemical Considerations
Single-crystal X-ray diffraction studies of related 3,5-bis(arylidene)-4-piperidone derivatives confirm E stereochemistry for the arylidene groups, with dihedral angles between the piperidine core and aromatic substituents ranging from 11.9° to 45.7° . These spatial arrangements create a pseudo-“organic clip” structure, facilitating interactions with hydrophobic enzyme pockets .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves multi-step protocols, as inferred from analogous compounds:
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Piperidine Functionalization:
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Thiophene Coupling:
Yield Optimization
Reaction monitoring via thin-layer chromatography (TLC) and recrystallization from dichloromethane/methanol (1:1 v/v) typically yields purified products with >75% efficiency . Computational modeling suggests that substituting the piperidine’s N-sulfonyl group with bulkier analogs could enhance binding specificity but may reduce solubility .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
Comparative Analysis of Analogous Compounds
Key Trends:
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Electron-withdrawing substituents (e.g., -F, -SO₂) enhance anti-inflammatory potency .
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Thiophene methylation improves metabolic stability but may reduce aqueous solubility .
Therapeutic Applications and Future Directions
Pharmacokinetic Challenges
Preliminary ADMET predictions highlight low oral bioavailability (<30%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the ketone) are under investigation to improve absorption .
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